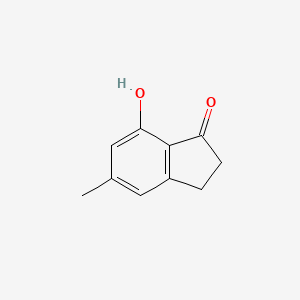

5-甲基-7-羟基-1-茚酮

描述

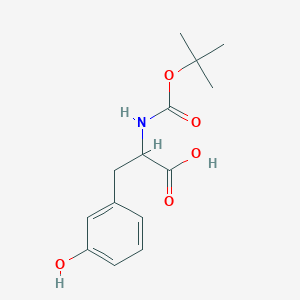

The compound 5-Methyl-7-hydroxy-1-indanone is a structurally complex molecule that is related to various indanone derivatives synthesized for different applications. While the provided papers do not directly discuss 5-Methyl-7-hydroxy-1-indanone, they do provide insights into the synthesis and properties of similar compounds, which can be extrapolated to understand the target molecule.

Synthesis Analysis

The synthesis of indanone derivatives often involves multi-step reactions, including cyclization and reduction processes. For instance, the synthesis of 5,6-dimethoxy-1-indanone from veratraldehyde involves a Knoevenagel reaction, sodium borohydride reduction, and cyclization with polyphosphoric acid, yielding a high total yield of 76.3% . Similarly, the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, an acetylcholinesterase inhibitor, starts with 5,6-dimethoxy[2-14C]-1-indanone as the labeled starting material . These methods could potentially be adapted for the synthesis of 5-Methyl-7-hydroxy-1-indanone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indanone derivatives is characterized by the presence of a cyclopentene ring, which can adopt different conformations. For example, in 5-fluoro-1-indanone, the cyclopentene ring can be planar or slightly distorted into an envelope conformation . The molecular structure is crucial as it can influence the physical and chemical properties of the compound, as well as its biological activity.

Chemical Reactions Analysis

Indanone derivatives can undergo various chemical reactions, including alkylation and tautomerism. The synthesis of (+)-(1S,7aS)-1-hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one involves α-alkylation with aromatic side chains when the hydroxyl group is non-protected . Additionally, phenol–keto tautomerism is observed in hydroxy derivatives of 7b-methyl-7bH-cyclopent[cd]indene, which is related to the indanone structure . These reactions are important for modifying the structure and enhancing the desired properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of indanone derivatives are influenced by their molecular structure. For instance, the presence of substituents such as fluorine atoms can affect the planarity of the molecule and its packing in the crystal structure . Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations of the molecule . These properties are essential for understanding the behavior of the compound in different environments and for its potential applications in various fields.

科学研究应用

抗菌和生物质降解

5-甲基-7-羟基-1-茚酮,一种与各种茚酮衍生物结构相关的化合物,已经在科学研究中被探索其在生物质降解和潜在抗菌性能方面的应用。关于类似化合物的研究展示了茚酮衍生物在科学应用中的多功能性。

一项研究提出了从蓝藻Nostoc commune中分离出的4-羟基-7-甲基-1-茚酮的简便合成方法,突出了其抗菌活性。该研究探索了合成该化合物的途径,强调了其生物学意义(S. P. Kamat et al., 2008)。

此外,关于生物质衍生化合物的能量和结构研究,包括6-和7-羟基-1-茚酮,利用实验和计算技术来了解它们的稳定性和热力学性质。这些研究为这些化合物在生物质降解中的潜力和它们的热力学有利性提供了见解(Ana Luisa Ribeiro da Silva & M. D. Ribeiro da Silva, 2020)。

分子和电子结构分析

研究还关注茚酮衍生物的分子和电子结构,展示了它们独特的化学性质和反应性。例如,一项关于从7-羟基-1-茚酮衍生的钾3-氧代-2,3-二氢-1H-茚酚酸盐的研究提供了关于该化合物的分子结构、光谱性质和特定反应性的见解,展示了茚酮衍生物在化学中的多样应用(M. Sigalov et al., 2016)。

激发态分子内质子转移(ESIPT)

另一个引人注目的研究领域是对类似7-羟基-1-茚酮的化合物中激发态分子内质子转移(ESIPT)的研究。对该化合物的改性导致在单一ESIPT系统中产生白光,突显了其在有机发光二极管(OLEDs)的开发中的潜力,并促进了照明和显示技术的进步(Kuo‐Chun Tang et al., 2011)。

安全和危害

Safety measures for handling 5-Methyl-7-hydroxy-1-indanone include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

1-Indanone derivatives and their structural analogues have been widely used in medicine, agriculture, and in natural products synthesis . They have shown biological activity against cancer cells and Alzheimer’s disease, and can be used as synthetic intermediates for several drugs and as precursors to natural products . Therefore, the study and development of 5-Methyl-7-hydroxy-1-indanone and related compounds may continue to be a significant area of research in the future .

属性

IUPAC Name |

7-hydroxy-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKFGUFWESXHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)CC2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456502 | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-7-hydroxy-1-indanone | |

CAS RN |

68293-32-3 | |

| Record name | 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68293-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)